molecular formula C6H11NO3 B11772888 (5S)-5-Methylmorpholine-2-carboxylic acid

(5S)-5-Methylmorpholine-2-carboxylic acid

Cat. No.: B11772888
M. Wt: 145.16 g/mol
InChI Key: XCKFLDCAIOSMSB-ROLXFIACSA-N
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Description

(5S)-5-Methylmorpholine-2-carboxylic acid is a chiral compound with a morpholine ring substituted at the 5-position with a methyl group and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-Methylmorpholine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a substituted morpholine.

    Chiral Resolution: The chiral center at the 5-position is introduced using chiral resolution techniques or asymmetric synthesis.

    Functional Group Transformation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-Methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the morpholine ring or the carboxylic acid group.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(5S)-5-Methylmorpholine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biological processes and as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions may include:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5S)-5-Methylmorpholine-2-carboxylic acid include other substituted morpholine derivatives, such as:

    (5R)-5-Methylmorpholine-2-carboxylic acid: The enantiomer of the compound with different chiral properties.

    N-Methylmorpholine-2-carboxylic acid: A derivative with a methyl group on the nitrogen atom.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both a morpholine ring and a carboxylic acid group. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(5S)-5-methylmorpholine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-4-3-10-5(2-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5?/m0/s1

InChI Key

XCKFLDCAIOSMSB-ROLXFIACSA-N

Isomeric SMILES

C[C@H]1COC(CN1)C(=O)O

Canonical SMILES

CC1COC(CN1)C(=O)O

Origin of Product

United States

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